molecular formula C10H10N2S B2504113 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole CAS No. 87215-79-0

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole

Cat. No.: B2504113
CAS No.: 87215-79-0
M. Wt: 190.26
InChI Key: LBZLKJGXGZFMDA-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole is a heterocyclic compound that belongs to the thiazolo[3,2-a]benzimidazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly as an immunomodulator and an allosteric antagonist of metabotropic glutamate receptor 1.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole: The parent compound with similar biological activities.

    3-Methylthiazolo[3,2-a]benzimidazole: A derivative with enhanced antimicrobial properties.

    6-Bromo-3-methylthiazolo[3,2-a]benzimidazole: Known for its potent anticancer activity.

Uniqueness

2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to act as an immunomodulator and an allosteric antagonist of metabotropic glutamate receptor 1 further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-methyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZLKJGXGZFMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3=CC=CC=C3N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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